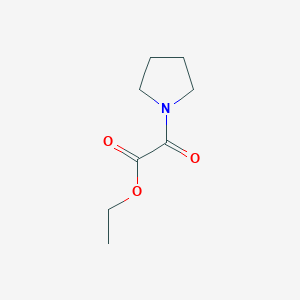

Ethyl oxo(pyrrolidin-1-yl)acetate

Description

Molecular Architecture and Structural Features of the Pyrrolidinone Ester System

The molecular architecture of ethyl oxo(pyrrolidin-1-yl)acetate is characterized by the fusion of a five-membered lactam (a cyclic amide), specifically a pyrrolidin-2-one ring, with an ethyl acetate (B1210297) side chain attached to the nitrogen atom. This arrangement gives rise to a system with distinct structural and electronic properties.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H13NO3 | chembk.comnih.gov |

| Molecular Weight | 171.19 g/mol | nih.gov |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate | nih.gov |

| Synonyms | 1-(Ethoxycarbonylmethyl)-2-pyrrolidone, Piracetam Impurity C | chemicalbook.com |

| CAS Number | 61516-73-2, 67118-31-4 | chembk.com |

| Boiling Point | 108-113 °C (at 1-2 Torr) | chemicalbook.com |

| Density | ~1.138 g/cm³ (Predicted) | chemicalbook.com |

Broader Significance of the 2-Oxopyrrolidin-1-yl Moiety in Contemporary Organic Synthesis and Heterocyclic Chemistry

The 2-oxopyrrolidin-1-yl moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its significance stems from its presence in a wide array of biologically active molecules and its utility in the construction of complex heterocyclic systems.

The pyrrolidine (B122466) ring, being a saturated heterocycle, allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts. nih.gov This three-dimensionality is crucial for achieving specific interactions with biological targets. The 2-oxopyrrolidin-1-yl moiety, in particular, has been identified as a core component in compounds with diverse pharmacological activities. For instance, ethyl 2-(2-oxopyrrolidin-1-yl)acetate serves as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides, which have demonstrated anticonvulsant activities. chemicalbook.comchemicalbook.com

Furthermore, this moiety is a key intermediate in the synthesis of various pharmaceuticals, including certain cephalosporins and sulfonamides. chembk.com Its ability to act as a ligand for catalysts also highlights its utility in facilitating a range of organic transformations. chembk.com The pyrrolidinone ring system is also valuable in materials science, where it has been used in the creation of luminescent sensors and metal-organic frameworks (MOFs) for applications such as gas storage. chemshuttle.com

The reactivity of the lactam function and the potential for functionalization at various positions on the ring make the 2-oxopyrrolidin-1-yl scaffold a highly adaptable platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDJTOBVOOGSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate and its Analogues

The construction of the this compound scaffold and its derivatives involves several key synthetic strategies, including esterification, cyclization, and the strategic placement of the ethyl ester group.

Esterification Pathways for Pyrrolidinone Acetate (B1210297) Formation

Esterification is a fundamental process for the formation of pyrrolidinone acetates. This reaction typically involves the condensation of a carboxylic acid with an alcohol. chemguide.co.uk In the context of ethyl (2-oxopyrrolidin-1-yl)acetate, this would involve the reaction of 2-(2-oxopyrrolidin-1-yl)acetic acid with ethanol (B145695).

The general mechanism for acid-catalyzed esterification, often referred to as Fischer esterification, is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This activation of the carbonyl group enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. chemguide.co.uk The reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the products by removing water or using an excess of one of the reactants. chemguide.co.uk

For the synthesis of related structures, such as 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, the terminal carboxylic acid can be reacted with primary amines in the presence of activating agents like EDC or HATU to form stable amide bonds. broadpharm.com

Cyclization and Ring-Forming Strategies for Pyrrolidinone Derivatives

The pyrrolidinone ring system is a core component and its formation is a critical step in the synthesis of these compounds. Various cyclization strategies have been developed to construct this five-membered lactam ring.

One common industrial method for producing the parent 2-pyrrolidinone (B116388) is the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and can proceed with high conversion and selectivity. chemicalbook.com

More intricate cyclization strategies are employed for the synthesis of substituted pyrrolidinones. For instance, a one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using aniline, diethyl acetylenedicarboxylate (B1228247), and various aldehydes under ultrasound irradiation with citric acid as a catalyst. rsc.org This method is noted for its efficiency, clean reaction profile, and short reaction times. rsc.org

Another approach involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to yield 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net This intramolecular cyclization provides a convenient route to N-substituted pyrrolidinones. researchgate.net Furthermore, arylsulfonamides can react with cyclopropane (B1198618) diesters in a one-pot process involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to produce α-arylated pyrrolidinones. acs.org

The following table summarizes various cyclization strategies for forming pyrrolidinone derivatives.

Table 1: Cyclization Strategies for Pyrrolidinone Derivatives| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-Butyrolactone, Ammonia | 250-290 °C, 8.0-16.0 MPa | 2-Pyrrolidinone | chemicalbook.com |

| Aniline, Diethyl acetylenedicarboxylate, Aldehyde | Citric acid, Ethanol, Ultrasound | Substituted 3-pyrrolin-2-ones | rsc.org |

| Substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids | Heat | 2-(2-Oxopyrrolidin-1-yl)acetamides | researchgate.net |

| Arylsulfonamides, Cyclopropane diesters | Base (e.g., Cs₂CO₃), DMF, 70 °C | α-Arylated pyrrolidinones | acs.org |

Strategic Incorporation of the Ethyl Ester Moiety in Pyrrolidinone Scaffolds

The ethyl ester group can be introduced at various stages of the synthesis. One direct method is the N-alkylation of a pre-formed pyrrolidinone ring. The hydrogen on the nitrogen atom of 2-pyrrolidinone is acidic enough to be removed by a base, and the resulting anion can react with an alkyl halide, such as ethyl chloroacetate, to form the N-substituted product. chemicalbook.com

Alternatively, the entire side chain, including the ethyl ester, can be constructed prior to the formation of the pyrrolidinone ring. For example, in the synthesis of pyrrolidinone derivatives from aniline, diethyl acetylenedicarboxylate is used as a key starting material, which already contains two ethyl ester functionalities. rsc.org

Catalytic Approaches and Reaction Optimization in Pyrrolidinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of pyrrolidinones has significantly benefited from the development of various catalytic systems.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions) in Pyrrolidinone Systems

Palladium catalysis has emerged as a powerful tool for the construction and functionalization of pyrrolidinone rings. Palladium-catalyzed reactions often exhibit high efficiency and selectivity under mild conditions.

One notable application is the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones featuring a quaternary stereocenter at the 3-position. rsc.orgrsc.org This has been achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, utilizing a chiral phosphoramidite (B1245037) ligand to induce high enantioselectivity. rsc.orgrsc.org Another strategy involves the palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine (B122466) derivatives through an intramolecular nucleopalladation of a tethered amine. nih.gov

Palladium catalysts are also effective for C-H functionalization reactions. For example, the arylation of pyrrolidines at the unactivated C4 position can be achieved using a palladium catalyst with a dimethylaminoquinoline amide directing group. acs.org This method allows for the introduction of various aryl groups in high yields. acs.org

The table below highlights key palladium-catalyzed reactions in pyrrolidinone synthesis.

Table 2: Palladium-Catalyzed Synthesis of Pyrrolidinones| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | γ-Methylidene-δ-valerolactones, Alkyl isocyanates | Palladium catalyst, Chiral phosphoramidite ligand | Forms 2-pyrrolidinones with a quaternary stereocenter | rsc.orgrsc.org |

| Enantio- and Diastereoselective Synthesis | Tethered amine on an alkene | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox, KHCO₃ | Forms diverse pyrrolidine derivatives | nih.gov |

| C-H Arylation | N-Cbz piperidine | Pd(OAc)₂, AcOD-d₄ | Deuterium incorporation at C4 | acs.org |

Role of Specific Reagents and Reaction Conditions in Pyrrolidinone Synthesis

The choice of reagents and the optimization of reaction conditions are crucial for the successful synthesis of pyrrolidinones, influencing yield, selectivity, and reaction time.

In the industrial synthesis of 2-pyrrolidinone from γ-butyrolactone and ammonia, the reaction is conducted in the liquid phase at high temperature and pressure, with the presence of water noted to improve selectivity. chemicalbook.com For the ultrasound-promoted synthesis of 3-pyrrolin-2-ones, citric acid in ethanol was found to be an effective and environmentally friendly catalytic system. rsc.org

In the context of metal-catalyzed reactions, the ligand plays a critical role. For the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones, a newly synthesized chiral phosphoramidite ligand was essential for achieving high enantioselectivity. rsc.org The base is also a key factor; for instance, in the synthesis of α-arylated pyrrolidinones via a Smiles-Truce cascade, cesium carbonate (Cs₂CO₃) was employed. acs.org

Post-Synthetic Modifications and Derivatization of this compound and Related Compounds

The chemical scaffold of this compound and related pyrrolidinone structures serves as a versatile platform for a variety of post-synthetic modifications. These transformations are crucial for generating diverse molecular architectures and for structure-activity relationship (SAR) studies in medicinal chemistry. Key derivatization strategies include selective interconversions of functional groups, oxidation and reduction of the core ring system, and substitutions on the side chain.

Selective Functional Group Interconversions on the Pyrrolidinone Ester Scaffold

The pyrrolidinone ester scaffold contains multiple reactive sites, primarily the ester and ketone functionalities, which can be selectively manipulated. The ability to perform these interconversions allows for the fine-tuning of the molecule's properties.

One fundamental transformation is the cleavage of the ethyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions and liberates a carbon center that can be used for further functionalization, effectively converting the ester into a versatile synthetic handle. acs.org Conversely, the α-ketoester can be synthesized from its corresponding α-hydroxy ester precursor through oxidation. Reagents such as Dess-Martin periodinane or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, with Dess-Martin periodinane often providing higher yields and fewer byproducts. evitachem.com

The ketone of the α-ketoester moiety can itself be a point of modification. For instance, chemical reduction using sodium borohydride (B1222165) (NaBH₄) can selectively convert the ketone to a secondary alcohol, yielding an α-hydroxy ester. mdpi.comcapes.gov.br This transformation introduces a new chiral center and a hydroxyl group for further derivatization. On more complex pyrrolidinone scaffolds that may feature other functional groups, selective reactions have also been demonstrated. For example, a nitroarene group attached to the pyrrolidinone core can be reduced to an aniline, which serves as a privileged functional handle in drug discovery. acs.org

Table 1: Selective Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

|---|---|---|---|

| Ethyl Ester | Base-mediated hydrolysis | Carboxylic Acid | acs.org |

| α-Hydroxy Ester | Dess-Martin periodinane or PCC | α-Ketoester | evitachem.com |

| α-Ketoester | Sodium Borohydride (NaBH₄) | α-Hydroxy Ester | mdpi.comcapes.gov.br |

Oxidation Reactions of the Pyrrolidinone Ring

The pyrrolidinone ring, while relatively stable, can undergo oxidation under specific conditions, leading to significant structural changes. The nature of the product depends on the oxidant used and the substitution pattern of the ring.

A common oxidation product of the 2-pyrrolidone ring is succinimide. This transformation can be achieved through thermal oxidation, for example, by bubbling air through heated 2-pyrrolidone. tamu.edu This reaction involves the oxidation of the methylene (B1212753) group adjacent to the ring nitrogen.

In biological systems and biomimetic studies, enzymatic oxidation represents a key pathway. For instance, cytochrome P450 enzymes can catalyze the δ-oxidation of substituted pyrrolidine rings. nih.gov This process results in the opening of the pyrrolidine ring to form an aminoaldehyde intermediate, which can then undergo further intramolecular reactions. nih.gov This metabolic pathway highlights a potential route for the in vivo degradation and transformation of pyrrolidine-containing compounds. nih.gov

Table 2: Oxidation Reactions of the Pyrrolidinone Ring

| Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-Pyrrolidone | Air, 150°C | Succinimide | tamu.edu |

Reduction Pathways for the Pyrrolidinone Moiety

The reduction of the pyrrolidinone moiety targets the amide functional group within the lactam ring. This transformation is a powerful tool for converting the planar amide into a stereochemically rich cyclic amine. The complete reduction of the amide carbonyl group in a pyrrolidinone ring typically requires strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of lactams to their corresponding cyclic amines. This reaction converts the 2-pyrrolidinone ring into a pyrrolidine ring. The process involves the complete removal of the carbonyl oxygen atom and the formation of a C-N single bond where the carbonyl group was located. While highly effective, this method is non-selective and will reduce other susceptible functional groups, such as the ester on the acetate side chain. Therefore, protection of other functional groups may be necessary if selective reduction of only the lactam is desired.

Nucleophilic Substitution Patterns on the Acetate Side Chain

The ethyl acetate side chain of the title compound is susceptible to nucleophilic acyl substitution at the ester carbonyl carbon. This reactivity allows for the direct replacement of the ethoxy group with a variety of nucleophiles, leading to a diverse array of derivatives.

A prominent example of this transformation is aminolysis, where the ester reacts with a primary or secondary amine to form the corresponding amide. For instance, the reaction of a related methyl ester with pyrrolidine proceeds smoothly at room temperature to yield the corresponding N,N-disubstituted amide in high yield. chemspider.com This reaction can be generalized to a wide range of amines, providing access to a library of amide derivatives.

Other strong nucleophiles can also displace the ethoxy group. For example, reaction with hydrazine (B178648) can produce the corresponding acyl hydrazide, a valuable intermediate for synthesizing more complex heterocyclic systems. The efficiency of these substitution reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions employed.

Table 3: Nucleophilic Substitution on the Acetate Side Chain

| Reagent | Nucleophile | Product | Reference |

|---|---|---|---|

| Amine (e.g., Pyrrolidine) | R₂NH | Amide | chemspider.com |

| Hydrazine | H₂NNH₂ | Acyl Hydrazide |

Diazo Transfer Reactions on Relevant Substrates

Diazo compounds are highly valuable synthetic intermediates, and diazo transfer reactions are a primary method for their preparation. The direct substrate for a diazo transfer reaction is typically a compound with an active methylene group flanked by two electron-withdrawing groups, such as a β-keto ester. Therefore, while this compound itself is not the direct substrate, its corresponding β-keto ester precursor is highly relevant for this transformation.

The synthesis of α-diazo-β-keto esters is achieved through a diazo transfer protocol using a sulfonyl azide (B81097) reagent in the presence of a base. mdpi.com A commonly used reagent is p-acetamidobenzenesulfonyl azide (p-ABSA). mdpi.com The reaction proceeds by deprotonation of the β-keto ester at the α-position, followed by attack of the resulting enolate on the azide, transferring the diazo group. This method is efficient and provides the desired α-diazo-β-keto esters in good to excellent yields. mdpi.com

Once formed, the diazo group itself can be transformed. For example, oxidation of an α-diazo ester with an oxidant like dimethyldioxirane (B1199080) (generated in situ from Oxone® and acetone) can convert the diazo group into a ketone, providing a route to α-keto esters from aryl acetic esters via a one-pot diazotization-oxidation sequence. pku.edu.cn

Table 4: Diazo Transfer on β-Keto Ester Substrates

| Reagent | Base | Substrate | Product | Reference |

|---|---|---|---|---|

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Amine Base (e.g., DBU) | β-Keto Ester | α-Diazo-β-keto ester | mdpi.com |

Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

The structural assignment of ethyl oxo(pyrrolidin-1-yl)acetate is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide a comprehensive picture of the connectivity and chemical environment of the atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group and the pyrrolidinone ring protons.

Ethyl Group: The ethyl group (-CH₂CH₃) will present as a quartet for the methylene (B1212753) protons (O-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Pyrrolidinone Ring: The protons on the pyrrolidinone ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The two protons of the methylene group attached to the nitrogen (N-CH₂-COO) are expected to appear as a singlet or a pair of doublets, depending on the rotational freedom and the chiral environment. The remaining two methylene groups of the pyrrolidinone ring will likely show complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct peaks are expected for the carbonyl carbons, the carbons of the ethyl group, and the carbons of the pyrrolidinone ring.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) of ester | 168-172 |

| Carbonyl (C=O) of lactam | 174-178 |

| Methylene (O-CH₂) of ethyl | 60-62 |

| Methylene (N-CH₂) of acetate (B1210297) | 48-52 |

| Methylene (N-CH₂) of ring | 42-46 |

| Methylene (CH₂) of ring | 30-34 |

| Methylene (CH₂) of ring | 17-21 |

| Methyl (-CH₃) of ethyl | 13-15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and obtain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₃NO₃), the molecular ion peak [M]⁺ would be expected at m/z 171.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 126.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 142.

Cleavage of the ester group: Fragmentation could lead to the formation of the pyrrolidinone ring fragment and the ethyl acetate side chain fragment.

Ring opening of the pyrrolidinone moiety: This could lead to a variety of smaller fragment ions.

A plausible fragmentation pattern would involve the initial loss of the ethoxy radical to form an acylium ion, which could then undergo further fragmentation.

Solid-State Structural Investigations via X-ray Crystallography

While a specific crystal structure for this compound is not publicly documented, insights into its solid-state conformation and packing can be inferred from studies on related N-substituted pyrrolidinone derivatives. researchgate.netacs.org

Determination of Pyrrolidinone Ring Conformation (e.g., Half-Chair, Envelope)

The five-membered pyrrolidinone ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (E) and the half-chair (T) (also known as a twist conformation). frontiersin.org In the envelope conformation, one atom is out of the plane of the other four. In the half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The specific conformation adopted by this compound in the solid state would be influenced by the steric and electronic effects of the N-substituent and the crystal packing forces. Theoretical and NMR conformational studies on β-proline oligopeptides containing pyrrolidine (B122466) units have shown that both Cγ-endo and Cγ-exo puckers are possible. frontiersin.org

Conformational Analysis in Solution and Solid States

The conformation of this compound can differ between the solution and solid states. In solution, the molecule is expected to be more flexible, with a potential equilibrium between different ring puckers and rotamers around the N-C and C-O single bonds. NMR techniques, particularly the analysis of nuclear Overhauser effects (NOE) and coupling constants, are powerful tools for studying these conformational preferences in solution. researchgate.netnih.gov

In the solid state, the molecule is locked into a single conformation, which represents a low-energy state within the crystal lattice. A computational study on N-substituted pyrrolidines has demonstrated that a good correlation between calculated and experimental NMR chemical shifts can be achieved, providing reliable theoretical geometries for the study of structure-property relationships. researchgate.net Such studies have also highlighted the presence of weak intramolecular hydrogen bonding. researchgate.net For N-substituted pyrrolidinones, the planarity of the nitrogen atom and the orientation of the substituent relative to the ring are key conformational features.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like ethyl oxo(pyrrolidin-1-yl)acetate.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has been effectively employed to investigate the ground state properties of molecules structurally related to this compound. For instance, a study on the analogous compound, ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure. researchgate.net This level of theory is widely recognized for its ability to provide a good balance between computational cost and accuracy for organic molecules.

The calculations reveal key geometric parameters and electronic distributions. For the pyridinone analog, the optimized structure was compared with experimental X-ray diffraction data, showing good agreement and validating the computational model. researchgate.net Similar calculations for this compound would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The stability of the molecule can be inferred from these optimized geometries and the associated energies. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Studies

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net

For the related compound ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, the HOMO-LUMO energy gap was calculated to be 4.573 eV in the gaseous phase. researchgate.net This relatively large gap suggests that the molecule is kinetically stable. The distribution of these orbitals is also informative. Typically, in such systems, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient sites, indicating the likely locations for nucleophilic and electrophilic attack, respectively. nih.gov Charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further clarifying its reactive sites. researchgate.net

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gaseous | -6.532 | -1.959 | 4.573 |

| Aqueous | -6.689 | -2.012 | 4.677 |

| Acetone (B3395972) | -6.678 | -2.005 | 4.673 |

Molecular Modeling and Dynamics Simulations for Pyrrolidinone Systems

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of pyrrolidinone-containing molecules, including their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. For pyrrolidinone systems, computational studies have incorporated solvent effects using both implicit and explicit solvent models. For example, in a study on the reaction mechanism of pyrrolidine-2,3-diones, calculations were performed in both the gas phase and an ethanol (B145695) solvent model. nih.govbeilstein-journals.org The results indicated that the solvent can alter the relative stabilities of intermediates and transition states, thereby influencing the reaction pathway. nih.govbeilstein-journals.org For this compound, polar solvents would be expected to stabilize more polar conformers and intermediates, potentially altering the conformational equilibrium and affecting reaction rates and selectivity. The HOMO-LUMO energy gap of the analogous ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate was shown to change in the presence of aqueous and acetone solvents, highlighting the role of the solvent in modulating electronic properties. researchgate.net

Mechanistic Insights from Theoretical Investigations into Pyrrolidinone Transformations

Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions involving the pyrrolidinone scaffold. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Computational Approaches for Predicting Spectroscopic Signatures and Thermodynamic Properties

The theoretical investigation of this compound through computational chemistry offers valuable insights into its molecular structure, electronic properties, and behavior. While specific, in-depth research articles focusing exclusively on this compound are not extensively available in the public domain, we can infer the methodologies and potential findings based on computational studies of analogous molecules. Such studies typically employ quantum chemical methods to predict spectroscopic and thermodynamic parameters, providing a powerful complement to experimental data.

Computational approaches, most notably Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in elucidating the fundamental properties of molecules. These methods allow for the calculation of optimized molecular geometries, vibrational frequencies (correlating to infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be predicted, offering a glimpse into the compound's stability and reactivity.

For a molecule like this compound, computational analysis would likely begin with a conformational search to identify the most stable three-dimensional arrangement of the atoms. Due to the flexibility of the pyrrolidine (B122466) ring and the ethyl ester group, multiple low-energy conformers may exist. The relative energies of these conformers are calculated to determine the most probable structure under given conditions.

Once the ground state geometry is established, further calculations can predict its spectroscopic signatures. The vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, correspond to the absorption bands in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to functional groups within the molecule.

Similarly, NMR shielding tensors can be computed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, aid in the structural elucidation and assignment of resonances to specific nuclei.

Thermodynamic properties are typically calculated using statistical mechanics based on the computed vibrational frequencies and molecular geometry. These calculations can provide the standard enthalpy of formation, entropy, and heat capacity, which are crucial for understanding the compound's energetic landscape and its behavior in chemical reactions.

While detailed, peer-reviewed computational studies specifically on this compound are not readily found, the general framework for such an investigation is well-established. The application of these computational tools would undoubtedly provide a deeper understanding of the intrinsic properties of this compound.

Applications As a Synthetic Building Block and in Scaffold Diversification

Utility of Ethyl oxo(pyrrolidin-1-yl)acetate in the Construction of Complex Organic Molecules

The unique combination of a lactam and an ester functional group within this compound provides multiple reactive sites for chemical modification. This dual functionality enables its use in a variety of synthetic transformations, positioning it as a foundational element for building intricate molecular frameworks, including those found in natural products.

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. The pyrrolidinone ring is a saturated scaffold that allows for efficient exploration of three-dimensional chemical space due to the sp³-hybridization of its carbon atoms. nih.govresearchgate.net This is a desirable characteristic in drug design, as increased three-dimensionality can lead to improved physicochemical properties such as solubility. nih.govnih.gov In multistep syntheses, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form more complex amides or other derivatives. For instance, the synthesis of various 5-oxopyrrolidine derivatives often begins with a core structure that can be readily prepared from precursors like this compound. nih.gov These derivatives can bear azole, diazole, or hydrazone moieties, showcasing the compound's utility in creating diverse molecular libraries. nih.govsemanticscholar.org

The strategic use of building blocks is central to diversity-oriented synthesis (DOS), a methodology aimed at creating structurally diverse collections of molecules. cam.ac.uk this compound is an ideal precursor for DOS strategies targeting macrocyclic and polycyclic systems. Macrocycles are of significant interest in drug discovery, with over 100 marketed drugs derived from natural macrocyclic products. cam.ac.uk Synthetic strategies can employ the pyrrolidinone unit as a core component, with the ester functional group serving as a handle for attaching linear chains that are later cyclized. cam.ac.uk Techniques such as ring-closing metathesis (RCM) are often employed for the macrocyclization step. nih.gov

Role in the Design and Synthesis of Bioactive Pyrrolidinone Scaffolds

The pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.netdntb.gov.ua this compound provides a direct entry point to this chemical space, allowing for the systematic design and synthesis of novel bioactive analogues.

The design of novel bioactive compounds often focuses on mimicking the structural features of natural products or optimizing existing pharmacophores. rsc.org Key design principles for pyrrolidinone-based analogues include:

Three-Dimensionality : The non-planar nature of the pyrrolidinone ring provides a three-dimensional (3D) scaffold, which is advantageous for exploring pharmacophore space and improving molecular properties compared to flat, aromatic systems. nih.govnih.gov

Stereochemistry : The pyrrolidinone ring contains chiral centers, and the spatial orientation of substituents can dramatically influence biological activity by altering the binding mode to target proteins. researchgate.net Asymmetric synthesis methods are therefore crucial for producing enantiomerically pure compounds. nih.gov

Functional Group Diversity : Introducing a variety of functional groups onto the pyrrolidinone core allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This is often achieved through N-alkylation or modification at other positions of the ring. researchgate.net

Fragment-based drug discovery (FBDD) has also embraced pyrrolidine-based fragments due to their favorable properties and their ability to sample 3D molecular space effectively. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. For pyrrolidinone derivatives, extensive SAR studies have been conducted across various therapeutic targets.

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for treating inflammation and pain, SAR studies on pyrrolidine (B122466) amide derivatives revealed several key insights:

Terminal Group Modification : Aromatic replacements or substituents on the terminal phenyl group significantly influence inhibitor activity. Small, lipophilic 3-phenyl substituents were found to be preferable for optimal potency. rsc.org

Linker Flexibility : Conformationally flexible linkers between the pyrrolidinone core and the terminal group tended to increase inhibitory potency but could reduce selectivity over other enzymes like fatty acid amide hydrolase (FAAH). rsc.orgnih.gov

Linker Rigidity : Conversely, conformationally restricted linkers did not enhance NAAA inhibitor potency but improved selectivity over FAAH. rsc.orgnih.gov

The following table summarizes SAR findings for a series of pyrrolidinone-based NAAA inhibitors.

| Compound Modification | Effect on NAAA Inhibition | Effect on FAAH Selectivity |

| Small, lipophilic 3-phenyl substituents | Increased potency | Not specified |

| Conformationally flexible linkers | Increased potency | Reduced selectivity |

| Conformationally restricted linkers | No enhancement of potency | Improved selectivity |

These studies provide a rational basis for the future design of more potent and selective NAAA inhibitors based on the pyrrolidinone scaffold. nih.gov Similar SAR explorations have been crucial in developing pyrrolidine derivatives as anticancer agents and α-amylase/α-glucosidase inhibitors. researchgate.netnih.gov

Development of Pyrrolidinone-Containing Ligands in Catalysis Research

Beyond medicinal chemistry, the pyrrolidinone scaffold, particularly its chiral variants, has found significant application in asymmetric catalysis. Chiral pyrrolidine-based molecules are highly effective organocatalysts and ligands for metal-catalyzed reactions.

The design of these catalysts often builds upon the structure of proline. Modifications to the pyrrolidine ring, such as the introduction of amides, sulfonamides, or other functional groups, are made to fine-tune the catalyst's steric and electronic properties. mdpi.com This optimization aims to improve reactivity and enantioselectivity in reactions like aldol (B89426) and Michael additions. mdpi.com For example, prolinamide-based organocatalysts have been successfully used in asymmetric aldol reactions. mdpi.com this compound can serve as a starting material for synthesizing these modified ligands, where the ester group provides a convenient handle for elaboration into more complex structures suitable for coordinating with metal centers or participating in catalytic cycles. The development of such ligands is an active area of research, aiming to create more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Contributions to Chemical Space Exploration and Diversity-Oriented Synthesis

While specific research detailing the extensive use of this compound in large-scale diversity-oriented synthesis (DOS) campaigns is not widely documented in publicly available literature, its structural motifs—a pyrrolidinone ring coupled with a reactive α-ketoester moiety—position it as a valuable, albeit underutilized, building block for the exploration of chemical space. The principles of DOS aim to generate structurally diverse small molecules to probe biological functions and identify new therapeutic agents. The inherent features of this compound align well with these objectives.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. This five-membered lactam structure provides a three-dimensional framework that can be readily functionalized. The α-ketoester group, on the other hand, is a versatile functional handle that can participate in a wide array of chemical transformations. This combination allows for the divergent synthesis of complex molecular architectures from a single starting material, a key strategy in DOS.

The potential of this compound in scaffold diversification lies in the chemoselective reactions of its functional groups. For instance, the ketone can undergo reactions such as Wittig olefination, reductive amination, and aldol condensations, while the ester can be hydrolyzed, amidated, or reduced. Furthermore, the pyrrolidinone ring itself can be derivatized, for example, through alpha-functionalization. This multi-faceted reactivity allows for the generation of a wide array of derivatives with distinct stereochemical and electronic properties, thereby expanding the accessible chemical space.

Although direct examples are scarce, the utility of similar α-ketoesters and pyrrolidine derivatives in combinatorial chemistry and DOS has been demonstrated. These studies highlight the potential of such building blocks to generate libraries of compounds with significant skeletal and appendage diversity. The exploration of this compound in this context could lead to the discovery of novel molecular scaffolds with interesting biological activities.

To systematically explore the chemical space around this scaffold, a hypothetical DOS approach could involve a multi-step reaction sequence. Starting with this compound, a library of intermediates could be generated by reacting the ketone with a diverse set of reagents. Each of these intermediates could then be further diversified by targeting the ester functionality. This strategy would lead to an exponential increase in the number of unique compounds, each occupying a distinct region of chemical space.

The following table illustrates a hypothetical reaction matrix for the diversification of this compound, showcasing its potential in generating a diverse library of compounds.

| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold |

| Ketone Chemistry | ||

| Wittig Reaction | Phosphonium ylides | Exocyclic double bond |

| Reductive Amination | Primary/Secondary amines | Substituted amine |

| Aldol Condensation | Aldehydes/Ketones | α,β-unsaturated ketone |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohol |

| Ester Chemistry | ||

| Amidation | Primary/Secondary amines | Amide |

| Hydrolysis | Acid/Base | Carboxylic acid |

| Reduction | Reducing agents (e.g., LiAlH4) | Primary alcohol |

| Transesterification | Alcohols | Different ester |

| Ring Chemistry | ||

| α-Alkylation | Alkyl halides | Substituted pyrrolidinone |

| Ring-Opening | Nucleophiles | γ-amino acid derivatives |

This theoretical matrix underscores the potential of this compound as a valuable tool for scaffold diversification and the exploration of novel chemical space. The systematic application of such diversity-oriented approaches could unlock new avenues for drug discovery and chemical biology.

Emerging Research Avenues and Future Perspectives

Innovative Methodologies for Asymmetric Synthesis of Pyrrolidinone Esters

The development of novel strategies for the asymmetric synthesis of pyrrolidinone esters is a significant area of focus, aiming to produce specific stereoisomers of these chiral molecules. This is crucial as different enantiomers and diastereomers of a compound can exhibit vastly different biological activities.

One prominent approach involves 1,3-dipolar cycloaddition reactions . This method is a cornerstone for creating five-membered heterocyclic rings like pyrrolidine (B122466). nih.gov The reaction typically involves an azomethine ylide, a 1,3-dipole, reacting with a dipolarophile, such as an olefin, to form the pyrrolidine ring with controlled regio- and stereoselectivity. nih.gov Recent advancements have focused on using chiral catalysts to guide this cycloaddition, leading to high enantiomeric excesses of the desired pyrrolidinone ester. For instance, silver(I) catalysts paired with specific chiral ligand systems have demonstrated remarkable success in the stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines. organic-chemistry.orgacs.org By carefully selecting the chiral ligand, researchers can selectively produce either the exo- or endo- diastereomer with excellent diastereo- and enantioselectivities. organic-chemistry.orgacs.org

Another key strategy is the use of organocatalysis . Chiral pyrrolidine-based organocatalysts, often derived from proline, have proven effective in promoting asymmetric reactions. rsc.orgnih.govmdpi.com These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to highly stereocontrolled product formation. nih.gov For example, bifunctional prolinamide catalysts have been designed to facilitate asymmetric Michael additions, yielding γ-nitroketones with high enantioselectivity. nih.govresearchgate.net The development of novel di- and tri-peptide organocatalysts has further expanded the scope of these reactions. nih.govmdpi.com

Memory of chirality is an intriguing phenomenon being exploited for the asymmetric synthesis of pyrrolidines. acs.org This strategy relies on the transient axial chirality of enolate intermediates to control the stereochemical outcome of intramolecular alkylation reactions, allowing for the synthesis of pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters with high diastereoselectivity and enantioselectivity. acs.org

The table below summarizes some of the innovative methodologies used in the asymmetric synthesis of pyrrolidinone esters.

| Methodology | Key Features | Catalyst/Reagent Examples | Reference(s) |

| 1,3-Dipolar Cycloaddition | Forms five-membered heterocyclic rings with controlled stereochemistry. | Azomethine ylides, Silver(I)/chiral ligands | nih.govorganic-chemistry.orgacs.org |

| Organocatalysis | Utilizes small chiral organic molecules to catalyze asymmetric reactions. | Proline derivatives, prolinamides, di-/tri-peptides | rsc.orgnih.govmdpi.comresearchgate.net |

| Memory of Chirality | Exploits transient chirality of intermediates for stereocontrol. | α-amino ester enolates | acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of pyrrolidinone ester synthesis with flow chemistry and other sustainable methodologies is a rapidly growing area of research, driven by the need for greener, safer, and more efficient chemical processes.

Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing. acs.org By conducting reactions in a continuous stream through a reactor, it allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov This enhanced control can lead to improved yields, higher selectivity, and safer operating conditions, especially when dealing with hazardous reagents or highly exothermic reactions. nih.gov The translation of batch electrochemical transformations to continuous flow reactors is a critical step in developing scalable electrochemical processes. acs.org For instance, the electrochemical oxidative cyclization of 2-pyrrolidinones has been successfully translated to a continuous flow system, demonstrating improved productivity. acs.org

Sustainable synthesis methodologies focus on minimizing environmental impact by using renewable feedstocks, reducing waste, and employing environmentally benign catalysts and solvents. researchgate.net A significant trend is the use of biomass-derived starting materials, such as levulinic acid, for the synthesis of N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net Reductive amination of levulinic acid and its esters is a key route to these compounds. researchgate.netresearchgate.net Green chemistry principles are also being applied through the use of catalyst-free reactions in eco-friendly solvents like ethanol-water mixtures. rsc.org Multicomponent reactions (MCRs) are another cornerstone of sustainable synthesis, as they offer high atom and step economy, reducing solvent consumption and waste generation. tandfonline.com

The development of reusable catalysts is another critical aspect of sustainable synthesis. For example, manganese ferrite (B1171679) nanorods functionalized with L-proline have been developed as a magnetically separable and reusable catalyst for the stereoselective synthesis of spiro-pyrrolidines. rsc.org This approach combines the benefits of heterogeneous catalysis with the high selectivity of organocatalysis. rsc.org

The table below highlights key aspects of integrating flow chemistry and sustainable practices in pyrrolidinone ester synthesis.

| Approach | Key Features | Example | Reference(s) |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Continuous flow electrochemical oxidative cyclization of 2-pyrrolidinones. | acs.orgnih.gov |

| Sustainable Feedstocks | Utilization of renewable resources to reduce reliance on fossil fuels. | Synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid. | researchgate.netresearchgate.net |

| Green Solvents & Catalysts | Minimizing the use of hazardous substances. | Catalyst-free domino reactions in EtOH/H₂O. | rsc.org |

| Reusable Catalysts | Facilitating catalyst recovery and reuse to reduce waste and cost. | L-proline functionalized magnetic nanorods for spiro-pyrrolidine synthesis. | rsc.org |

| Multicomponent Reactions | High atom and step economy, leading to reduced waste. | One-pot synthesis of pyrrolidine derivatives. | tandfonline.com |

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Product Analysis

The ability to monitor chemical reactions in real-time and accurately characterize the resulting products is crucial for process optimization and quality control. Advanced analytical techniques are increasingly being employed for the in-situ monitoring of pyrrolidinone ester synthesis and the detailed analysis of their complex structures.

In-situ reaction monitoring provides a dynamic understanding of a chemical process as it happens, allowing for immediate adjustments to reaction conditions. mt.com Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis, providing critical information to optimize chemical reactions. mt.com For instance, in-situ ReactIR spectroscopy has been used to monitor the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, offering valuable insights into the reaction mechanism and kinetics. acs.org Time-resolved in-situ monitoring of mechanochemical reactions using techniques like Raman spectroscopy and X-ray diffraction allows for the study of reaction kinetics and the identification of transient intermediates. nih.gov In-situ NMR spectroscopy has also been employed to investigate cascade reactions, providing detailed mechanistic information. researchgate.net

For product analysis , a combination of spectroscopic and spectrometric techniques is used to confirm the structure, purity, and stereochemistry of the synthesized pyrrolidinone esters. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, including COSY, HSQC, and HMBC, are invaluable for elucidating the complex structures of these molecules, particularly for establishing the regioselectivity and stereochemistry of spirocyclic pyrrolidine derivatives. rsc.orgnih.govresearchgate.net Mass spectrometry (MS), often coupled with a chromatographic separation method like HPLC, is used to determine the molecular weight and fragmentation patterns of the products.

The table below lists some of the advanced characterization techniques used for pyrrolidinone esters.

| Technique | Application | Information Obtained | Reference(s) |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction monitoring and optimization. | Reaction kinetics, intermediate formation, endpoint determination. | mt.comacs.orgnih.gov |

| In-situ NMR Spectroscopy | Mechanistic investigation of complex reactions. | Identification of intermediates, understanding reaction pathways. | researchgate.net |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed structural elucidation of complex molecules. | Connectivity of atoms, stereochemistry, regiochemistry. | rsc.orgnih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Molecular formula, fragmentation patterns. | nih.gov |

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

Research into the chemical reactivity of ethyl oxo(pyrrolidin-1-yl)acetate and related pyrrolidinone esters is uncovering new synthetic possibilities and catalytic applications. The pyrrolidine scaffold is a versatile building block in drug discovery, and understanding its reactivity is key to developing novel therapeutic agents. nih.gov

The unique electronic and steric properties of the pyrrolidinone ring system allow it to participate in a wide range of chemical transformations. For example, the nitrogen atom of the pyrrolidine ring possesses nucleophilic and basic properties, making it a key site for functionalization. researchgate.net The α-position to the carbonyl group is also reactive and can be functionalized through various C-H activation strategies. acs.org

Pyrrolidine derivatives themselves are widely used as organocatalysts in a variety of asymmetric reactions. rsc.orgnih.govmdpi.com Chiral pyrrolidine-based catalysts have been successfully applied in enantioselective Michael additions, aldol (B89426) reactions, and Mannich reactions, providing access to a wide range of chiral building blocks. rsc.orgnih.govacs.org The development of new pyrrolidine-based catalysts with enhanced activity and selectivity is an active area of research. nih.gov For example, pyrrolidine-based organocatalysts have demonstrated high efficiency in the Michael addition of aldehydes and ketones to nitroolefins. researchgate.net

Furthermore, the pyrrolidine ring is a common motif in a variety of biologically active compounds, and the exploration of new reactions of pyrrolidinone esters can lead to the synthesis of novel drug candidates. ekb.eg The functionalization of the pyrrolidine core can be used to modulate the pharmacological properties of these molecules. nih.gov For instance, iridium-catalyzed reductive generation of azomethine ylides from lactams, including those with a β-ester appendage on the nitrogen, provides a route to highly functionalized pyrrolidines through [3 + 2] dipolar cycloaddition reactions. acs.org

The table below provides examples of the explored reactivity and catalytic applications of pyrrolidine derivatives.

| Area of Exploration | Description | Example | Reference(s) |

| Organocatalysis | Use of chiral pyrrolidine derivatives to catalyze asymmetric reactions. | Enantioselective Michael addition of aldehydes to nitroolefins. | rsc.orgnih.govmdpi.comresearchgate.net |

| C-H Functionalization | Direct functionalization of the pyrrolidine ring. | Palladium-catalyzed α-arylation of N-Boc pyrrolidine. | acs.org |

| Synthesis of Bioactive Molecules | Utilization of pyrrolidinone esters as building blocks for drug discovery. | Synthesis of pyrrolidine derivatives with potential antimicrobial or antitumor activity. | ekb.egresearchgate.net |

| Dipolar Cycloaddition Precursors | Generation of reactive intermediates for the synthesis of complex heterocycles. | Iridium-catalyzed reductive generation of azomethine ylides from lactams. | acs.org |

Q & A

Q. What experimental methods are recommended for synthesizing Ethyl oxo(pyrrolidin-1-yl)acetate, and how can reaction efficiency be optimized?

Methodology:

- Stepwise Synthesis : Utilize nucleophilic substitution or condensation reactions involving pyrrolidine derivatives and ethyl oxoacetate precursors. For example, coupling pyrrolidine with activated carbonyl intermediates (e.g., ethyl chlorooxoacetate) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Catalysis : Incorporate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., phosphoric acid derivatives) to enhance reaction rates and stereoselectivity, as demonstrated in analogous indole insertion reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to isolate high-purity product .

Q. How can single-crystal X-ray diffraction (XRD) be employed to resolve the molecular geometry of this compound?

Methodology:

- Crystallization : Grow crystals via slow evaporation of a saturated ethyl acetate solution at 4°C to ensure well-ordered lattices .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. SHELXT can automate space-group determination and initial structure solution .

- Refinement : Refine the model using SHELXL with anisotropic displacement parameters for non-H atoms. Validate geometry (bond lengths, angles) against the Cambridge Structural Database (CSD) .

Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?

Methodology:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent integration and absence of impurities (e.g., residual solvents). Compare chemical shifts with literature values for analogous pyrrolidine derivatives .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 214.12) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or unexpected dihedral angles?

Methodology:

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twinning if the crystal exhibits pseudo-symmetry .

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered groups (e.g., ethyl or pyrrolidine moieties) with split occupancy .

- Validation Tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

Methodology:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to study conformational flexibility .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis protocols?

Methodology:

- Kinetic Profiling : Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates or side products .

- DoE Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading) and derive statistically validated optimal conditions .

- Scale-Up Adjustments : Modify stirring rates and solvent volumes to maintain heat/mass transfer efficiency in batch reactors .

Q. What advanced spectroscopic methods are suitable for probing non-covalent interactions in crystalline or solution states?

Methodology:

- Solid-State NMR : Use -CP/MAS NMR to study hydrogen-bonding networks involving the pyrrolidine nitrogen .

- Raman Spectroscopy : Detect weak C–H⋯O interactions (observed at ~2800 cm) in the crystal lattice .

- Fluorescence Quenching : Monitor π–π stacking interactions in solution via fluorescence emission shifts with incremental addition of aromatic quenchers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.